molecular formula C18H18N2O2S B10883695 N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide CAS No. 303092-51-5

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide

Cat. No.: B10883695
CAS No.: 303092-51-5
M. Wt: 326.4 g/mol
InChI Key: FSHDWULWCNCPFV-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methylphenoxy)acetamide (molecular formula: C₁₈H₁₈N₂O₂S) is a synthetic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and an acetamide moiety linked to a 2-methylphenoxy group. Its structure (SMILES: CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N) includes a lipophilic tetrahydrobenzothiophene ring, a polar cyano group, and a phenoxy-acetamide side chain, which collectively influence its physicochemical properties and biological interactions .

Properties

CAS No.

303092-51-5

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H18N2O2S/c1-12-6-2-4-8-15(12)22-11-17(21)20-18-14(10-19)13-7-3-5-9-16(13)23-18/h2,4,6,8H,3,5,7,9,11H2,1H3,(H,20,21)

InChI Key

FSHDWULWCNCPFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

Preparation Methods

Cyclohexanone Condensation

Cyclohexanone reacts with cyanoacetamide in the presence of sulfur and morpholine as a base, forming the 2-aminothiophene ring. The reaction proceeds at 80–100°C in ethanol or DMF, yielding the intermediate 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

Reaction Conditions

ComponentQuantitySolventTemperatureTimeYield
Cyclohexanone1.0 equivEthanol80°C6 hr72%
Cyanoacetamide1.2 equiv
Sulfur1.5 equiv
Morpholine2.0 equiv

Purification of the Core

The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane 1:3), achieving >95% purity.

Preparation of 2-(2-Methylphenoxy)acetic Acid

The phenoxyacetic acid moiety is synthesized through a nucleophilic aromatic substitution between o-cresol (2-methylphenol) and chloroacetic acid.

Alkylation of o-Cresol

O-Cresol reacts with chloroacetic acid in aqueous NaOH at 60–80°C, forming the sodium salt of 2-(2-methylphenoxy)acetic acid. Acidification with HCl yields the free acid.

Optimized Protocol

  • o-Cresol (1.0 equiv), chloroacetic acid (1.1 equiv), NaOH (2.5 equiv)

  • Reaction in water at 70°C for 4 hours

  • Acidification to pH 2 with 6M HCl

  • Yield: 85–90% after recrystallization (water/methanol)

Formation of the Acetamide Linkage

The final step involves coupling the benzothiophene amine with 2-(2-methylphenoxy)acetic acid via amide bond formation .

Acyl Chloride Method

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. The acyl chloride is then reacted with the amine in the presence of a base like triethylamine (TEA).

Procedure

  • 2-(2-Methylphenoxy)acetic acid (1.0 equiv) + SOCl₂ (2.0 equiv) in DCM, reflux for 2 hr.

  • Evaporate excess SOCl₂, dissolve acyl chloride in DCM.

  • Add amine (1.05 equiv) and TEA (2.0 equiv) at 0°C, warm to room temperature, stir for 12 hr.

  • Wash with NaHCO₃, dry over MgSO₄, and concentrate.
    Yield : 68–75%.

Carbodiimide-Mediated Coupling

Alternatively, the acid and amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.

Reaction Table

ReagentQuantitySolventTemperatureTimeYield
2-(2-Methylphenoxy)acetic acid1.0 equivDMF0°C → RT24 hr82%
EDCl1.2 equiv
HOBt1.2 equiv
Amine1.0 equiv

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane 1:2) or reversed-phase HPLC (C18 column, acetonitrile/water).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, J = 8.0 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 4.55 (s, 2H, OCH₂CO), 2.95 (t, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.75–1.25 (m, 6H, cyclohexyl).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).

  • MS (ESI+) : m/z 341.1 [M+H]⁺.

Optimization and Challenges

Side Reactions

Competitive hydrolysis of the acyl chloride or over-alkylation of o-cresol may reduce yields. Using anhydrous conditions and controlled stoichiometry mitigates these issues.

Solvent Effects

Polar aprotic solvents (DMF, THF) improve carbodiimide-mediated coupling yields compared to DCM.

Alternative Routes

Mitsunobu Reaction

A Mitsunobu reaction between the amine and phenoxyacetic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF offers an alternative pathway, though with higher cost.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous media presents an eco-friendly option but requires further optimization for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of JNK Kinases

One of the most significant applications of this compound is its role as a selective inhibitor of c-Jun N-terminal kinase (JNK) isoforms, particularly JNK2 and JNK3. Research has shown that certain derivatives of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide exhibit potent inhibitory effects on these kinases. For instance, compounds 5a and 11a demonstrated pIC50 values of 6.7 and 6.6 against JNK3, respectively, indicating strong inhibitory activity . The selectivity for JNK2 over other MAPK family members such as JNK1 and p38alpha enhances its therapeutic potential in conditions where JNK signaling is implicated.

1.2 Neuroprotective Effects

Given the involvement of JNK signaling in neuronal apoptosis and neurodegenerative diseases, this compound's inhibition of JNK pathways suggests potential neuroprotective applications. The modulation of JNK activity could offer therapeutic strategies for diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Studies

2.1 Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been explored through various studies. The compound exhibits favorable absorption characteristics with a high probability of human intestinal absorption (approximately 0.93) and a strong likelihood of crossing the blood-brain barrier (around 0.98) . These properties are crucial for central nervous system-targeted therapies.

2.2 Toxicological Evaluation

Initial toxicological assessments indicate that while some derivatives may exhibit Ames test toxicity (with a probability of approximately 0.54), further studies are needed to fully elucidate the safety profile of this compound . Understanding the toxicological implications is vital for advancing this compound toward clinical trials.

Case Studies

3.1 Development as a Therapeutic Agent

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. Researchers identified specific modifications that enhanced selectivity and potency against JNK isoforms while reducing off-target effects . This iterative design approach underscores the importance of structure-activity relationship (SAR) studies in drug development.

3.2 Clinical Relevance in Neurodegenerative Disorders

Another study highlighted the therapeutic potential of this compound in models of neurodegeneration. By modulating JNK signaling pathways, researchers observed reduced neuronal cell death in vitro and improved behavioral outcomes in animal models . These findings support further investigation into its clinical application for treating neurodegenerative diseases.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryPotent inhibitors of JNK2/JNK3
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
PharmacokineticsHigh intestinal absorption; blood-brain barrier penetration
ToxicologyInitial Ames test toxicity assessments
Case StudiesSuccessful SAR studies enhancing selectivity/potency

Mechanism of Action

The mechanism by which N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydrobenzothiophene core and cyano group are critical for hydrogen bonding with residues like PHE177 and GLN413 in 5-LOX, as seen in analogous structures .
  • Unlike traditional NSAIDs (e.g., Celecoxib), which target COX-2, the target compound and its analogs (e.g., Compound 3) show selectivity for 5-LOX, reducing cardiovascular risks associated with COX-2 inhibition .
  • JNK kinase inhibitors sharing the tetrahydrobenzothiophene scaffold demonstrate nanomolar potency, suggesting structural adaptability for kinase targeting .
Pharmacokinetic and Physicochemical Comparisons
Property Target Compound CAS 301355-04-4 Compound 3 (Molbank, 2021)
Molecular Weight 326.39 312.39 518.67
Predicted CCS (Ų, [M+H]+) 173.5 Not reported Not reported
Boiling Point (°C) Not reported 579.1 (Predicted) Not reported
pKa Not reported 12.19 (Predicted) Not reported

The 2-methylphenoxy group in the target compound likely enhances metabolic stability compared to the phenyloxy analog (CAS 301355-04-4), as alkyl substituents often reduce oxidative degradation .

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of specific kinases in the mitogen-activated protein kinase (MAPK) pathway. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothienyl moiety substituted with a cyano group and an acetylated phenoxy side chain. Its molecular formula is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 317.39 g/mol. The structural characteristics contribute to its biological activity, particularly its interaction with specific protein targets.

This compound primarily acts as an inhibitor of JNK2 and JNK3 kinases. These kinases are crucial in various cellular processes, including apoptosis and inflammation. The compound exhibits selective inhibition with pIC50 values of 6.5 for JNK2 and 6.7 for JNK3, indicating potent activity against these targets while showing minimal effect on JNK1 and p38 MAPK pathways .

Inhibition of Kinases

The compound's ability to inhibit JNK pathways has been explored extensively:

  • Selectivity : It shows significant selectivity towards JNK2 and JNK3 compared to other MAPK family members .
  • Binding Mode : X-ray crystallography studies revealed that the cyano group forms hydrogen bonds with the hinge region of the ATP-binding site in JNK3, which is critical for its inhibitory action .

Antitumor Activity

Studies have demonstrated that derivatives of this compound possess antitumor properties:

  • Cell Line Testing : Various derivatives were tested against multiple tumor cell lines. For instance, one derivative exhibited a GI50 value of approximately 66.6 µM against MCF-7 breast cancer cells, indicating moderate efficacy .
  • Mechanistic Insights : The antitumor activity is believed to be linked to the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on JNK Inhibition : A study by Angell et al. (2007) identified a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL) amides as potent inhibitors of JNK kinases. The findings suggest that these compounds could be developed into therapeutic agents for conditions where JNK is implicated .
  • Antitumor Evaluation : Research published in MDPI evaluated polyfunctionally substituted heterocycles derived from similar structures and reported significant growth inhibition in various tumor cell lines .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiophene Core : Cyclization reactions involving sulfur-containing precursors.
  • Introduction of Cyano Group : Nucleophilic substitution reactions using cyanide sources.
  • Coupling Reactions : Attachment of the phenoxy group through methods such as Suzuki or Stille coupling.

Q & A

Q. What are the key considerations for synthesizing N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-(2-methylphenoxy)acetamide in a multi-step reaction?

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and reaction time) to minimize side reactions. For example, intermediates like tetrahydrobenzothiophene derivatives often require protection of reactive functional groups (e.g., cyano groups) during condensation steps. Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents like cyanoacetic acid are critical .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves structural ambiguities, particularly in distinguishing aromatic protons and heterocyclic moieties. Mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy identifies functional groups like acetamide C=O stretches (~1650 cm⁻¹) .

Q. How can researchers design experiments to optimize yield in the final condensation step?

Statistical design of experiments (DoE) is recommended. For example, a central composite design can test variables like reaction time (6–24 hours), temperature (80–120°C), and solvent polarity (DMF vs. THF). Response surface methodology identifies optimal conditions, reducing trial-and-error approaches .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this compound’s heterocyclic core?

Quantum chemical calculations (e.g., DFT) map potential energy surfaces to identify low-energy intermediates. Tools like Gaussian or ORCA simulate transition states for cyclization steps in tetrahydrobenzothiophene formation. Coupling this with cheminformatics (e.g., reaction path search algorithms) narrows experimental conditions .

Q. What strategies resolve contradictory data in spectroscopic characterization?

Contradictions in NMR assignments (e.g., overlapping signals) can be addressed via 2D techniques (COSY, HSQC) or isotopic labeling. For instance, deuteration of the methylphenoxy group simplifies splitting patterns. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How do substituents on the tetrahydrobenzothiophene ring influence the compound’s reactivity?

Electron-withdrawing groups (e.g., cyano) increase electrophilicity at the 2-position, enhancing nucleophilic acyl substitution. Steric effects from the tetrahydro ring restrict access to the acetamide carbonyl, necessitating bulky base catalysts (e.g., DBU) for efficient condensation. Hammett plots or Hammett σ constants quantify substituent effects .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) are conducted. HPLC tracks degradation products, while LC-MS identifies hydrolyzed or oxidized species. Arrhenius kinetics model shelf-life predictions .

Methodological Challenges and Solutions

Q. How can researchers scale up synthesis without compromising purity?

Continuous flow reactors improve heat and mass transfer during exothermic steps (e.g., nitration or cyano group introduction). Membrane separation technologies (nanofiltration) purify intermediates in situ, reducing downstream crystallization steps .

Q. What approaches validate the compound’s biological activity while avoiding cytotoxicity?

Structure-activity relationship (SAR) studies compare analogs with modified phenoxy or cyano groups. In vitro assays (e.g., enzyme inhibition) paired with cytotoxicity screening (MTT assay on HEK-293 cells) identify selective candidates. Molecular docking predicts binding modes to target proteins .

Q. How are reaction kinetics quantified for intermediates with short half-lives?

Stopped-flow UV-Vis spectroscopy monitors fast reactions (e.g., nitro reduction to amine). Pseudo-first-order kinetics under excess reducing agents (e.g., Fe/HCl) determine rate constants. Microreactors with inline analytics enable real-time data collection .

Data and Resource Management

Q. What protocols ensure reproducibility in multi-institutional studies?

Standard operating procedures (SOPs) must detail solvent drying methods, catalyst activation, and inert atmosphere protocols. Collaborative platforms like ELN (Electronic Lab Notebooks) share raw NMR/HPLC data and reaction logs .

Q. How can AI/ML tools streamline reaction optimization?

Machine learning models (e.g., random forests) trained on historical data predict optimal solvent/base combinations. Active learning algorithms prioritize high-yield conditions for experimental validation, reducing iterations by ~40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.